![molecular formula C16H14N4O6S2 B2748287 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide CAS No. 946323-38-2](/img/structure/B2748287.png)

2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

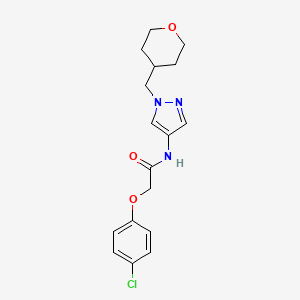

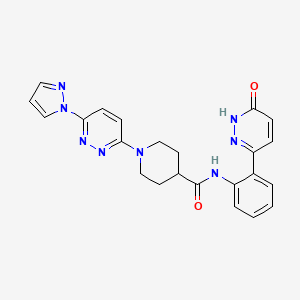

This compound is a fascinating chemical compound with immense potential in scientific research. It has a molecular formula of C16H14N4O6S2, an average mass of 422.436 Da, and a monoisotopic mass of 422.035461 Da .

Synthesis Analysis

The synthesis of this compound might involve the use of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities . The synthesis could involve the attachment of many functional groups to the ring, such as a halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions .Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold in medicinal chemistry . This ring is attached to various functional groups that contribute to its activity .Chemical Reactions Analysis

The compound might be involved in various chemical reactions due to the presence of the 1,2,4-benzothiadiazine-1,1-dioxide ring and the attached functional groups . For instance, compounds having 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .Physical and Chemical Properties Analysis

The compound has a molecular formula of C16H14N4O6S2, an average mass of 422.436 Da, and a monoisotopic mass of 422.035461 Da . More detailed physical and chemical properties are not available from the current information.Scientific Research Applications

Antimalarial and Antiviral Properties

A theoretical investigation into antimalarial sulfonamides has revealed that certain derivatives exhibit promising antimalarial activity, characterized by low IC50 values and favorable ADMET properties. These compounds, including those with benzothiadiazin-7-ylsulfonyl motifs, have shown significant reactivity and selectivity, particularly when quinoxaline moieties are attached to the sulfonamide ring system. Their potential extends beyond malaria, with molecular docking studies indicating that some sulfonamides could be repurposed as COVID-19 therapeutics due to their binding affinity against SARS-CoV-2 main protease and Spike Glycoprotein (Fahim & Ismael, 2021).

Antimicrobial Activity

Research into new 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives has highlighted their significant antimicrobial properties. These compounds, synthesized from 2-aminobenzothiazole and 4-acetamidobenzenesulphonyl chloride derivatives, displayed potent antibacterial, antifungal, and antimycobacterial activities against a range of microbial strains. Such findings underscore the potential of benzothiadiazin-7-ylsulfonyl-containing sulfonamides in developing new antimicrobial agents (Bhusari et al., 2008).

Enantioselective Synthesis and Medicinal Chemistry Applications

A notable advancement in synthetic chemistry has been the cobalt(III)/chiral carboxylic acid-catalyzed enantioselective synthesis of benzothiadiazine-1-oxides via C-H activation. This method has enabled the asymmetric production of sulfoximine derivatives with high enantioselectivity, opening new avenues for the development of compounds with potential medicinal applications. Benzothiadiazine-1-oxides, related to the compound of interest, are important for their roles in medicinal chemistry, suggesting that further exploration of similar sulfonamide derivatives could yield valuable therapeutic agents (Hirata et al., 2022).

Future Directions

Given the potential of this compound in scientific research, future directions might involve further exploration of its synthesis, chemical reactions, mechanism of action, and pharmacological activities. The study of structural-activity relationships using computerized molecular graphics might also be a focus .

Mechanism of Action

Target of Action

The primary targets of this compound are KATP channels . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells and the contraction of vascular smooth muscle tissue .

Mode of Action

The compound acts as a KATP channel activator . It interacts with these channels, leading to their opening. This action results in the hyperpolarization of the cell membrane, which inhibits the release of insulin from pancreatic β-cells .

Biochemical Pathways

The activation of KATP channels affects several biochemical pathways. The hyperpolarization of the cell membrane inhibits the release of insulin, impacting glucose metabolism . Additionally, the relaxation of vascular smooth muscle tissue can influence blood pressure regulation .

Pharmacokinetics

The compound’s sulfonamide moiety is a highly efficient pharmacophore, which has been widely used in medicine and pesticide drug design .

Result of Action

The activation of KATP channels by this compound leads to a decrease in insulin release from pancreatic β-cells . This can have potential therapeutic applications in conditions such as hyperinsulinemia. Additionally, the relaxation of vascular smooth muscle tissue can lead to a decrease in blood pressure .

Properties

IUPAC Name |

2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S2/c17-16(22)11-3-1-2-4-12(11)20-15(21)8-27(23,24)10-5-6-13-14(7-10)28(25,26)19-9-18-13/h1-7,9H,8H2,(H2,17,22)(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHWMOHLSFCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)

![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)

![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide](/img/structure/B2748223.png)